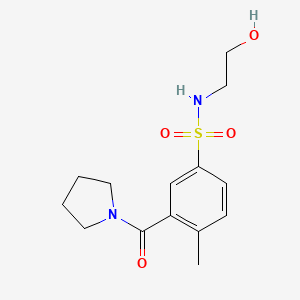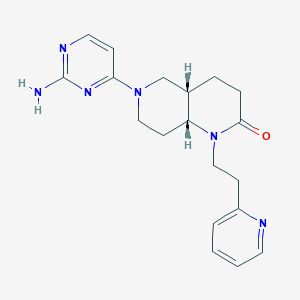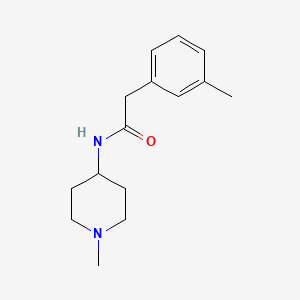![molecular formula C19H28ClN3O B5323966 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide](/img/structure/B5323966.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-cycloheptylacetamide, commonly known as CPP-109, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
CPP-109 works by increasing the levels of certain neurotransmitters in the brain, including dopamine and serotonin. These neurotransmitters are known to play a crucial role in regulating mood and behavior, and their dysregulation has been linked to various neurological disorders. By increasing their levels, CPP-109 has been shown to improve symptoms of addiction, depression, and anxiety.
Biochemical and Physiological Effects:
CPP-109 has been shown to have a wide range of biochemical and physiological effects, including the modulation of gene expression, the regulation of neurotransmitter levels, and the improvement of cognitive function. It has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPP-109 is its potency as a histone deacetylase inhibitor, which makes it a useful tool for studying the role of this enzyme in regulating gene expression in the brain. However, its high potency also makes it difficult to work with, as it requires careful handling and purification. Additionally, its effects on neurotransmitter levels can be difficult to interpret, as they may be influenced by other factors such as stress and environmental cues.
Direcciones Futuras
There are many potential future directions for research on CPP-109, including its use in the treatment of various neurological disorders, the development of new compounds based on its structure, and the exploration of its effects on other systems in the body. Some possible areas of focus include the development of more selective histone deacetylase inhibitors, the identification of new targets for CPP-109, and the investigation of its effects on immune function and inflammation.
In conclusion, CPP-109 is a promising compound with a wide range of potential therapeutic applications. Its ability to modulate gene expression and neurotransmitter levels makes it a useful tool for studying the brain, and its neuroprotective effects may make it useful in the treatment of neurodegenerative disorders. While there are some limitations to its use, such as its high potency and complex effects on neurotransmitter levels, there are many potential future directions for research on this compound that could lead to new insights into the functioning of the brain and the development of new treatments for neurological disorders.
Métodos De Síntesis
CPP-109 is synthesized through a multi-step process that involves the reaction of 4-chlorophenylpiperazine with cycloheptylamine, followed by acetylation. The final product is obtained after purification through a series of chromatography techniques.
Aplicaciones Científicas De Investigación
CPP-109 has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, depression, and anxiety. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in regulating gene expression in the brain. By inhibiting this enzyme, CPP-109 has been shown to increase the expression of certain genes that are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-cycloheptylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O/c20-16-7-9-18(10-8-16)23-13-11-22(12-14-23)15-19(24)21-17-5-3-1-2-4-6-17/h7-10,17H,1-6,11-15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADLVRGRVUWBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[3-(2-pyridinyl)-1-azetidinyl]sulfonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5323889.png)
![2-[(3-methylbenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5323896.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5323898.png)
![1-amino-N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5323901.png)
![rel-(4aS,8aR)-6-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5323912.png)
![2-({[1-(4-pyridinylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5323917.png)
![ethyl 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-pyrazole-4-carboxylate](/img/structure/B5323924.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B5323951.png)



![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5323976.png)
![N-methyl-N-[(3-methyl-3-oxetanyl)methyl]-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5323977.png)